![molecular formula C11H6FNO4 B027143 7-Fluoroquinoline-2,3-dicarboxylic acid CAS No. 110139-62-3](/img/structure/B27143.png)
7-Fluoroquinoline-2,3-dicarboxylic acid
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Overview
Description
7-Fluoroquinoline-2,3-dicarboxylic acid (FQDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FQDC is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. FQDC has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-2,3-dicarboxylic acid is not fully understood, but it is believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, 7-Fluoroquinoline-2,3-dicarboxylic acid prevents bacteria from multiplying and causes cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, 7-Fluoroquinoline-2,3-dicarboxylic acid has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory activity. 7-Fluoroquinoline-2,3-dicarboxylic acid has also been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Fluoroquinoline-2,3-dicarboxylic acid in lab experiments is its broad-spectrum antibacterial activity, which makes it a useful tool for studying bacterial infections. However, 7-Fluoroquinoline-2,3-dicarboxylic acid is not without limitations. It has been found to have toxicity in some animal models, which may limit its use in certain applications. Additionally, 7-Fluoroquinoline-2,3-dicarboxylic acid is not water-soluble, which may limit its use in some experimental settings.
Future Directions
There are many potential future directions for research on 7-Fluoroquinoline-2,3-dicarboxylic acid. One area of interest is in the development of new antibacterial drugs based on 7-Fluoroquinoline-2,3-dicarboxylic acid. Another area of research is in the investigation of 7-Fluoroquinoline-2,3-dicarboxylic acid's anti-inflammatory and antioxidant properties for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-Fluoroquinoline-2,3-dicarboxylic acid and its potential toxicity in different animal models.
Synthesis Methods
7-Fluoroquinoline-2,3-dicarboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. One method involves the reaction of 7-fluoroquinoline with succinic anhydride in the presence of a catalyst to yield 7-fluoroquinoline-2,3-dicarboxylic anhydride. This intermediate can then be hydrolyzed to yield 7-Fluoroquinoline-2,3-dicarboxylic acid.
Scientific Research Applications
7-Fluoroquinoline-2,3-dicarboxylic acid has been used in a variety of scientific research applications. One area of research is in the development of new drugs for the treatment of bacterial infections. 7-Fluoroquinoline-2,3-dicarboxylic acid has been found to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a promising lead compound for drug development.
properties
CAS RN |
110139-62-3 |
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Product Name |
7-Fluoroquinoline-2,3-dicarboxylic acid |
Molecular Formula |
C11H6FNO4 |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
7-fluoroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6FNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
MJAMQXJWFMDOQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F |
synonyms |
7-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID |
Origin of Product |
United States |
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